Precyclemone B

Catalog No.
S1893406
CAS No.
52474-60-9
M.F
C14H22O
M. Wt
206.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Precyclemone B

CAS Number

52474-60-9

Product Name

Precyclemone B

IUPAC Name

1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbaldehyde

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

InChI

InChI=1S/C14H22O/c1-12(2)6-4-7-13-8-5-9-14(3,10-13)11-15/h6,8,11H,4-5,7,9-10H2,1-3H3

InChI Key

MBVBLQFHVRGNLW-UHFFFAOYSA-N

SMILES

CC(=CCCC1=CCCC(C1)(C)C=O)C

Canonical SMILES

CC(=CCCC1=CCCC(C1)(C)C=O)C

    Scientific Field: Biochemistry and Molecular Biology

      Application Summary: This compound has been used in the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, a chiral precursor for the important anticoagulant Edoxaban.

      Methods of Application: The E. coli esterase BioH was engineered for improved S-enantioselectivity via rational design.

      Results or Outcomes: The enantiomeric excess improved from 32.3% (the wild type) to 70.9%.

Precyclemone B is a synthetic organic compound primarily used in the fragrance industry. It belongs to the family of ozone fragrances, characterized by a clean, fresh, and aldehydic scent profile. The compound is known for its distinctive odor, often described as having ozonic, marine, and floral notes, making it a popular choice in various fragrance formulations . Its chemical structure is based on a cyclohexene derivative, which contributes to its unique aromatic properties.

  • The aldehyde group may react with essential cellular components like proteins or DNA in microorganisms, disrupting their function.
  • The hydrophobic nature of the side chain might allow it to interact with cell membranes of microorganisms, affecting their permeability.
  • The presence of the conjugated system could contribute to the interaction with biomolecules through pi-pi stacking interactions [].

Precyclemone B can be synthesized through a Diels–Alder reaction, where myrcene reacts with methacrolein. This reaction forms a bicyclic compound that is crucial for its fragrance properties . The Diels–Alder reaction is notable for producing compounds with high stereochemical fidelity, which is essential for maintaining the desired olfactory characteristics.

The synthesis of Precyclemone B typically involves the following steps:

  • Starting Materials: Myrcene and methacrolein are used as the primary reactants.
  • Diels–Alder Reaction: These reactants undergo a cycloaddition reaction to form Precyclemone B.
  • Purification: The resulting compound is purified using standard techniques such as distillation or chromatography to ensure high purity suitable for fragrance applications .

Precyclemone B finds extensive application in the fragrance industry due to its appealing scent profile. It is used in:

  • Perfumes: As a top or middle note in various fragrance formulations.
  • Personal Care Products: Incorporated into products like lotions, shampoos, and soaps for its refreshing scent.
  • Household Products: Utilized in air fresheners and cleaning products to impart a clean, ozonic aroma .

Several compounds share structural or functional similarities with Precyclemone B. Here are some notable examples:

Compound NameDescriptionUnique Characteristics
Iso damasconeA floral and fruity scent often used in perfumesKnown for its complex floral notes
LyralA synthetic compound with a fresh floral aromaExhibits strong allergenic potential
CashmeranA warm, woody scent often used in high-end fragrancesNotable for its long-lasting properties

Precyclemone B stands out due to its distinct ozonic character and versatility across various fragrance applications, while other compounds may focus more on floral or woody notes .

Physical Description

Liquid

XLogP3

3.3

Other CAS

52474-60-9

General Manufacturing Information

All other chemical product and preparation manufacturing
3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)-: ACTIVE

Dates

Modify: 2024-04-14

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